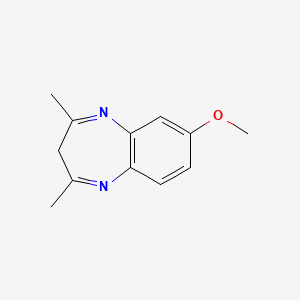
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The specific structure of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- includes a benzene ring fused to a diazepine ring, with methoxy and dimethyl substituents at specific positions, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamine with various carbonyl compounds. For 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-, a common synthetic route involves the reaction of 2,4-dimethyl-1,2-phenylenediamine with 7-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids like BiCl3 or molecular iodine .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry due to its efficiency and scalability. This method allows for the continuous synthesis of benzodiazepines from aminobenzophenones, using a series of reactions including acylation and cyclocondensation . The use of environmentally friendly catalysts and solvents is also emphasized to adhere to green chemistry principles.
化学反应分析
Types of Reactions
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydrobenzodiazepines .
科学研究应用
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for potential therapeutic uses, including anxiolytic and anticonvulsant activities.
Industry: It is used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The methoxy and dimethyl substituents may influence its binding affinity and selectivity for different receptor subtypes .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with anxiolytic and hypnotic properties.
Uniqueness
3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methoxy group at position 7 and the dimethyl groups at positions 2 and 4 can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .
属性
CAS 编号 |
655247-24-8 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-5,7H,6H2,1-3H3 |
InChI 键 |
GYGRMYMRXTUMNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)OC)N=C(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


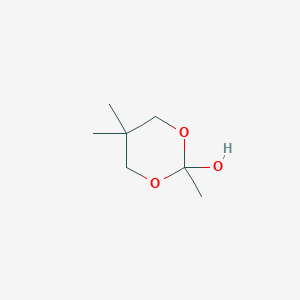
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
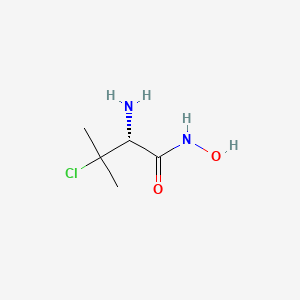
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
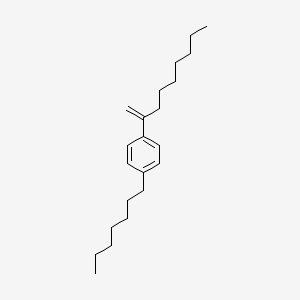
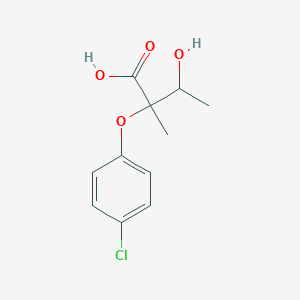
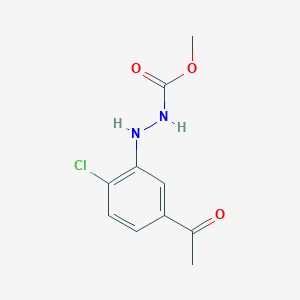
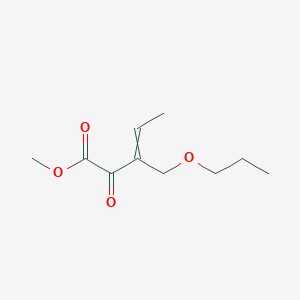
![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)

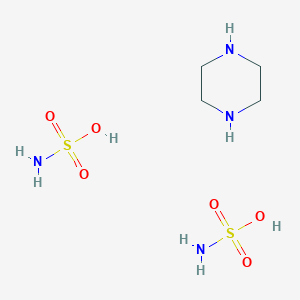
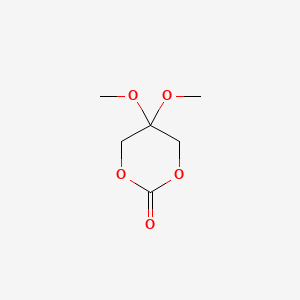
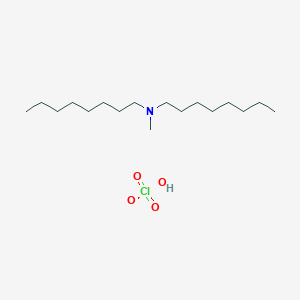
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
